molecular formula C11H11NO B1645711 alpha-Methyl-3-isoquinolinemethanol

alpha-Methyl-3-isoquinolinemethanol

Cat. No.: B1645711
M. Wt: 173.21 g/mol
InChI Key: AHFNTGSCVZVNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Methylisoquinoline-3-methanol: is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is characterized by the presence of a methyl group at the alpha position and a methanol group at the 3-position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-isoquinolinemethanol can be achieved through various methods. One common approach involves the use of benzylamine and 1,1-dimethoxypropan-2-one in dichloromethane at room temperature. Sodium triacetoxyborohydride is added to the reaction mixture, which is then stirred overnight. The resulting product is further processed through a series of steps involving chlorosulfonic acid and dichloromethane to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as high-performance liquid chromatography (HPLC) and other purification methods .

Chemical Reactions Analysis

Types of Reactions: Alpha-Methylisoquinoline-3-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoquinoline ring and the functional groups attached to it.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of alpha-Methyl-3-isoquinolinemethanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-isoquinolin-3-ylethanol

InChI

InChI=1S/C11H11NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-8,13H,1H3

InChI Key

AHFNTGSCVZVNPP-UHFFFAOYSA-N

SMILES

CC(C1=CC2=CC=CC=C2C=N1)O

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=N1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Acetyl-isoquinoline (1.53 g, 8.9 mmole) is dissolved in 42 ml methanol in a 100 ml one neck round bottom flask at 0° C. The solution is treated portionwise with sodium borohydride (388 mg, 10.3 mmole) and the reaction mixture is stirred 30 min at 0° C. The volatiles are removed in vacuo and the residue is partitioned between 1×100 ml 1N sodium hydroxide and 3×25 ml dichloromethane. The combined organics are dried over potassium carbonate and are concentrated in vacuo to a pale yellow solid. The crude material is chromatographed over 60 g silica gel (230-400 mesh), eluting with 40% acetone/hexane, while collecting 9 ml fractions. Fractions 26-45 are combined and concentrated to afford 1.23 g (80%) of 3-(1-hydroxyethyl)-isoquinoline.
Name
3-Acetyl-isoquinoline
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
[Compound]
Name
one
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
388 mg
Type
reactant
Reaction Step Two

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